molecular formula C8H6ClN B13660154 7-Chloroindolizine

7-Chloroindolizine

Cat. No.: B13660154
M. Wt: 151.59 g/mol
InChI Key: QZDAHBSRTACNPN-UHFFFAOYSA-N
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Description

7-Chloroindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆ClN. It belongs to the indolizine family, which is known for its diverse biological properties, including anticancer, anti-tubercular, and anti-inflammatory activities . The indolizine nucleus is an important class of compounds in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroindolizine typically involves the reaction of 2-chloropyridinium salts with alkenes. One common method is the one-pot multicomponent reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature . This reaction yields high amounts of the desired indolizine product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroindolizine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.

    Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized indolizines.

Scientific Research Applications

7-Chloroindolizine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studies on anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Due to its potential therapeutic effects, this compound is investigated for drug development, particularly in oncology and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloroindolizine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, its anticancer properties may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 5-Chloroindolizine
  • 7-Bromoindolizine
  • 3-Ethyl-1,2-dimethyl-5-chloroindolizine

Comparison: 7-Chloroindolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Chloroindolizine, it may exhibit different reactivity and biological activity due to the position of the chlorine atom. Similarly, 7-Bromoindolizine, with a bromine atom instead of chlorine, may have altered pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

7-chloroindolizine

InChI

InChI=1S/C8H6ClN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H

InChI Key

QZDAHBSRTACNPN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=CC2=C1)Cl

Origin of Product

United States

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